Humulinic acid

Description

Properties

IUPAC Name |

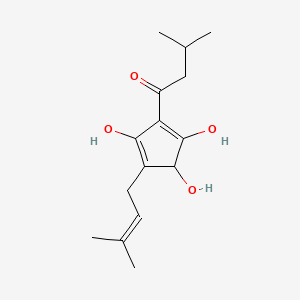

3-methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-enyl)cyclopenta-1,4-dien-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h5,9,14,17-19H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBDOLKCKSULIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(C(=C1O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966333 | |

| Record name | 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-en-1-yl)cyclopenta-1,4-dien-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-40-1 | |

| Record name | 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methyl-2-buten-1-yl)-1,4-cyclopentadien-1-yl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Humulinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-en-1-yl)cyclopenta-1,4-dien-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Humulinic acid is most commonly synthesized via the alkaline hydrolysis of iso-α-acids, which are themselves derived from the isomerization of α-acids (e.g., humulone, cohumulone) during beer production. The reaction proceeds through nucleophilic attack by hydroxide ions on the carbonyl group of iso-α-acids, leading to cleavage of the side chain and formation of this compound (Fig. 1).

Procedure :

-

Starting Material Preparation : High-purity iso-α-acids (≥90%) are obtained by isomerizing α-acids extracted from hops using hexane and partitioned with disodium carbonate.

-

Hydrolysis : Iso-α-acids are dissolved in a 0.1–0.5 M sodium hydroxide solution and heated at 50–80°C for 1–4 hours. Prolonged reaction times favor the formation of trans-humulinic acid over the cis isomer due to epimerization.

-

Acidification and Isolation : The reaction mixture is acidified to pH 2–3 using hydrochloric acid, precipitating this compound, which is then extracted with organic solvents (e.g., hexane or ethyl acetate) and purified via recrystallization.

Optimization :

-

Temperature : Yields increase linearly with temperature up to 70°C, beyond which degradation products dominate.

-

Alkali Concentration : Higher NaOH concentrations (≥0.3 M) accelerate hydrolysis but risk racemization.

-

Reaction Time : A 3-hour duration balances yield (75–85%) and purity (≥90%).

Table 1: Effect of Reaction Conditions on this compound Yield

| NaOH Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0.1 | 50 | 2 | 60 | 85 |

| 0.3 | 70 | 3 | 82 | 92 |

| 0.5 | 80 | 4 | 78 | 88 |

Oxidation of β-Acids as an Alternative Route

Sodium Sulfite-Mediated Oxidation

While β-acids (e.g., lupulone) are traditionally associated with hulupone formation, controlled oxidation in the presence of sodium sulfite has been explored for this compound synthesis.

Procedure :

-

β-Acids Extraction : β-Acids are isolated from hop resin using petroleum ether and recrystallized to ≥80% purity.

-

Oxidation : A solution of β-acids in methanol is treated with hydrogen peroxide (3–5% v/v) and sodium sulfite (0.1–0.3 M) at 25–40°C for 6–12 hours.

-

Work-Up : The mixture is acidified, and this compound is extracted via liquid-liquid partitioning.

Challenges :

-

Competing pathways lead to hulupones and dehydrothis compound, requiring precise control of oxidant concentration.

Photodegradation of Isohumulones

Light-Induced Rearrangement

Exposure of trans-isohumulones to UV light induces cleavage of the thioester moiety, yielding dehydrothis compound and 3-methyl-2-butene-1-thiol. While primarily a degradation pathway, this method offers insights into stabilizing this compound against light exposure during storage.

Structural Authentication and Purity Assessment

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Characteristic signals include a triplet at δ 2.8 ppm (methylene protons adjacent to carbonyl) and a singlet at δ 1.2 ppm (geminal dimethyl groups).

-

¹³C NMR : Carbonyl carbons appear at δ 170–175 ppm, with quaternary carbons resonating at δ 80–85 ppm.

Infrared (IR) Spectroscopy :

HPLC Quantification

Reverse-phase HPLC with photodiode array detection (λ = 280 nm) is employed for purity assessment. This compound elutes at 8–10 minutes under isocratic conditions (acetonitrile:water:phosphoric acid = 50:49:1).

Table 2: HPLC Retention Times and Purity of Synthesized this compound

| Batch | Retention Time (min) | Purity (%) |

|---|---|---|

| 1 | 8.2 | 91 |

| 2 | 8.5 | 94 |

| 3 | 8.3 | 89 |

| Condition | Degradation Over 30 Days (%) |

|---|---|

| 25°C, light | 45 |

| 4°C, dark | 10 |

| -20°C, dark | <5 |

This compound’s bittering properties are 70–80% weaker than iso-α-acids, limiting its direct use in brewing. However, it serves as a reference standard for HPLC quantification of hop extracts and degradation products in beer. Challenges include:

-

Scalability of sodium sulfite-mediated oxidation.

-

Economic viability compared to natural extraction.

Chemical Reactions Analysis

Types of Reactions: Humulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

Humulinic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other compounds and studying reaction mechanisms.

Biology: this compound’s antimicrobial properties make it valuable in studying bacterial and fungal inhibition.

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Industry: this compound is used in the brewing industry to enhance the bitterness and stability of beer

Mechanism of Action

The mechanism of action of humulinic acid primarily involves its interaction with bacterial cell walls. The hydrophobic parts of the molecule, such as the prenyl and acyl chains, interact with the bacterial cell wall, leading to disruption and inhibition of bacterial growth . This mechanism is responsible for its antimicrobial properties.

Comparison with Similar Compounds

Table 1: Key Properties of Humulinic Acid and Related Compounds

MIC: Minimal inhibitory concentration against *Bacillus subtilis.

Key Observations:

Structural Differences: this compound lacks the hydroxyl group present in humulone and isohumulone, reducing its polarity and enhancing hydrophobic interactions with proteins . Lupulone (β-acid) has a prenylated phloroglucinol core, contributing to higher antimicrobial potency than α-acid derivatives . Hulupones, derived from β-acid oxidation, share bitterness properties with iso-α-acids but differ in stability and synthesis pathways .

Biological Activity :

- This compound’s antimicrobial mechanism involves membrane leakage in bacteria, but its MIC is 125× higher than lupulone, indicating lower efficacy .

- Isohumulones, despite structural similarity to this compound, lack antimicrobial activity, emphasizing the functional role of specific side chains .

Industrial Applications :

- Humulone and isohumulone are central to beer bitterness, while this compound is a technical byproduct linked to gushing .

- Lupulone’s hydrophobicity makes it a potent preservative, but it is poorly soluble in beer, limiting its direct use .

Mechanistic and Stability Comparisons

- Beer Gushing: this compound induces gushing via protein complexes that nucleate CO₂ bubbles, a property absent in hydroxyl-containing analogs like isohumulone .

- Synthetic Pathways : this compound is synthesized from iso-α-acids via acid hydrolysis, while hulupones are produced through β-acid oxidation, reflecting divergent reactivity .

- Stability : this compound degrades under alkaline conditions, forming dehydrated derivatives (e.g., DHA), which are more stable but exacerbate gushing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.